molecular formula C7H9BrN2O2 B1269745 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid CAS No. 312309-43-6

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1269745
CAS No.: 312309-43-6
M. Wt: 233.06 g/mol
InChI Key: DBQZMBXCYZSMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyrazole ring can undergo reduction to form pyrazolines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include pyrazolines.

Mechanism of Action

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as liver alcohol dehydrogenase by binding to the active site and preventing substrate access. The compound’s bromine and pyrazole moieties play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to its combination of bromine, pyrazole, and acetic acid moieties, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQZMBXCYZSMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356104
Record name (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312309-43-6
Record name (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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